molecular formula C17H20ClN3O3 B2881418 3-(3-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034562-56-4

3-(3-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No.: B2881418
CAS No.: 2034562-56-4
M. Wt: 349.82
InChI Key: SBAOJFWVJQNKIN-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H20ClN3O3 and its molecular weight is 349.82. The purity is usually 95%.
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Biological Activity

The compound 3-(3-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a synthetic organic molecule with potential biological activity. This article explores its biological properties, focusing on its antibacterial, antifungal, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN3O2C_{19}H_{22}ClN_{3}O_{2}, with a molecular weight of approximately 363.9 g/mol. The structure features a chlorophenyl group and an oxadiazole moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds containing the oxadiazole structure. In particular, derivatives similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain Activity
Staphylococcus aureusStrong
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Candida albicansWeak

These findings suggest that the oxadiazole moiety enhances the antibacterial efficacy of the compounds .

Antifungal Activity

The compound's antifungal properties have also been investigated. Research indicates that similar oxadiazole derivatives exhibit moderate antifungal activity against yeast-like fungi such as Candida albicans. The mechanism appears to involve disruption of fungal cell wall synthesis .

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. The oxadiazole ring is believed to interact with transpeptidases, which are critical for bacterial cell wall synthesis. This interaction may inhibit bacterial growth by preventing cell wall formation .

Case Studies

  • Antibacterial Evaluation : A study synthesized various oxadiazole derivatives, including the target compound. The derivatives were tested against standard bacterial strains, revealing that those with a chlorophenyl group exhibited enhanced antibacterial activity compared to those without it .
  • Pharmacological Screening : Another investigation focused on the pharmacological profile of related compounds, indicating strong inhibitory effects on urease and moderate acetylcholinesterase inhibition. These activities suggest potential applications in treating conditions like urinary tract infections and Alzheimer's disease .

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-14-3-1-2-12(10-14)4-5-15(22)19-11-16-20-17(21-24-16)13-6-8-23-9-7-13/h1-3,10,13H,4-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAOJFWVJQNKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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